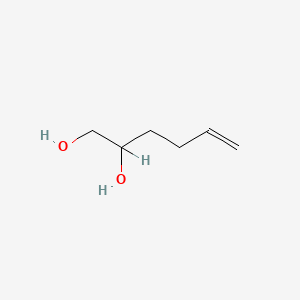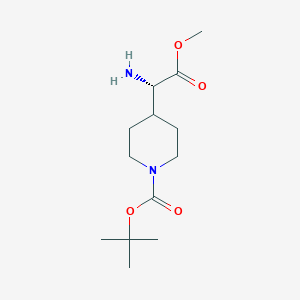![molecular formula C13H23NO5 B3132444 (2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid CAS No. 368866-33-5](/img/structure/B3132444.png)
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid
Vue d'ensemble
Description
“(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid” is a chemical compound with the linear formula C13H23NO5 . It has a molecular weight of 273.33 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The linear formula of this compound is C13H23NO5 . Unfortunately, there is no further information available on the detailed molecular structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. The molecular weight is known to be 273.33 .Applications De Recherche Scientifique
Catalytic Efficiency and Selectivity
The utilization of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid in scientific research has been demonstrated through its role in the N-tert-butoxycarbonylation of amines. This process employs H3PW12O40 as a heterogeneous and recyclable catalyst, showcasing not only efficiency and environmental benignity but also chemoselectivity towards the formation of N-Boc derivatives, particularly in the synthesis of chiral α-amino alcohols and esters. This method highlights the compound's importance in peptide synthesis due to its resistance to racemization and its utility in Merrifield’s solid-phase peptide synthesis (Heydari et al., 2007).
Synthesis of Complex Molecules
The compound has been central to the synthesis of complex molecular structures such as congested 2-aminobenzylamines and tetrahydro-2-oxoquinazolines. This synthesis involves base-catalyzed ring transformation followed by TFA catalyzed hydrolysis, demonstrating the compound's utility in creating densely substituted molecular frameworks (Farhanullah et al., 2009).
Enantioselective Synthesis
Enantioselective synthesis using this compound as a building block has enabled the creation of non-natural alpha-amino acids and other chiral compounds. Such methodologies are pivotal for producing compounds with high purity and specific configurations, crucial for pharmaceutical applications and the study of biological systems (Constantinou-Kokotou et al., 2001).
Advanced Material Synthesis
The compound plays a role in the development of advanced materials, such as in the tuning of fluorescence by controlling the secondary structure of amino acid-based poly(N-propargylamides). By varying the composition of chiral amino acid units, researchers can control the orientation of side-chain pyrene, demonstrating the compound's versatility in material science applications (Zhao et al., 2004).
Novel Synthetic Pathways
Innovative synthetic pathways utilizing this compound have been developed for the synthesis of highly congested aryl-tethered 2-aminobenzylamines. These pathways feature ring transformation techniques that allow for the creation of complex molecules with potential bioactive properties, underscoring the compound's utility in synthetic organic chemistry (Farhanullah et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYZORHKIYSSEL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133675 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
368866-33-5 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B3132375.png)
![Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3132377.png)










